molecular formula C16H14N2 B14176301 N~1~-(Naphthalen-2-yl)benzene-1,4-diamine CAS No. 4285-37-4

N~1~-(Naphthalen-2-yl)benzene-1,4-diamine

Cat. No.: B14176301
CAS No.: 4285-37-4
M. Wt: 234.29 g/mol
InChI Key: MNDJKTIGCWCQIG-UHFFFAOYSA-N
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Description

N~1~-(Naphthalen-2-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic diamines. It is characterized by the presence of a naphthyl group attached to a benzene ring through an amine linkage. This compound is known for its applications in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Naphthalen-2-yl)benzene-1,4-diamine typically involves the reaction of 2-naphthylamine with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N1-(Naphthalen-2-yl)benzene-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N~1~-(Naphthalen-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(Naphthalen-2-yl)benzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(Naphthalen-2-yl)benzene-1,4-diamine in electronic applications involves its ability to transport holes efficiently. The compound’s molecular structure allows for the delocalization of π-electrons, facilitating the movement of charge carriers. This property is crucial for its function as a hole transport material in OLEDs and OPVs .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and OPVs.

    N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another hole transport material with similar applications.

    4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Used in OLEDs for its excellent charge transport properties

Uniqueness

N~1~-(Naphthalen-2-yl)benzene-1,4-diamine stands out due to its unique combination of thermal stability, high hole mobility, and ease of synthesis. These properties make it a preferred choice for various electronic applications, particularly in the development of high-performance OLEDs and OPVs .

Properties

CAS No.

4285-37-4

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

4-N-naphthalen-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C16H14N2/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11,18H,17H2

InChI Key

MNDJKTIGCWCQIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)N

Origin of Product

United States

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